An In-depth Technical Guide to (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride: Structure, Synthesis, and Characterization
An In-depth Technical Guide to (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a substituted imidazole core, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its multi-step synthesis, and a thorough guide to its characterization using modern analytical techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry make it a crucial component in designing molecules with specific biological activities. The N-ethyl and C4-methanol substituents on the imidazole ring of the title compound offer distinct opportunities for molecular interactions and further chemical modifications, making it a valuable intermediate for creating diverse chemical libraries. This guide will delve into the specifics of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, providing a robust foundation for its use in research and development.
Chemical Structure and Properties
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is the hydrochloride salt of the parent compound, (3-Ethyl-3H-imidazol-4-yl)-methanol. The salt formation enhances its stability and solubility in aqueous media, which is often advantageous for biological testing and formulation.
| Property | Value | Source |
| IUPAC Name | (3-ethyl-1H-imidazol-4-yl)methanol hydrochloride | N/A |
| Molecular Formula | C₆H₁₁ClN₂O | Calculated |
| Molecular Weight | 162.62 g/mol | Calculated |
| CAS Number | Not available for the hydrochloride salt. (Free base: 215872-62-1) | [1][2] |
| Canonical SMILES | CCNC1=C(N=C1)CO.Cl | N/A |
| InChI Key | FRNCAMZAPFINSG-UHFFFAOYSA-N (Free Base) | [1] |
| Appearance | Predicted to be a white to off-white crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge |
Structural Diagram:
Figure 1: Chemical structure of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.
Synthesis and Purification
The synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a multi-step process that begins with commercially available starting materials. The following protocol is designed to be robust and scalable.
Synthetic Workflow
Figure 2: Synthetic workflow for the preparation of the title compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of Imidazole-4-carboxylic acid
-
Rationale: The carboxylic acid is converted to its ethyl ester to facilitate the subsequent N-alkylation and reduction steps. The Fischer esterification is a classic and cost-effective method for this transformation.[3]
-
Procedure:
-
To a stirred suspension of imidazole-4-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl imidazole-4-carboxylate as a solid.
-
Step 2: N-Alkylation of Ethyl imidazole-4-carboxylate
-
Rationale: An ethyl group is introduced at the N-3 position of the imidazole ring. Potassium carbonate is used as a base to deprotonate the imidazole nitrogen, which then acts as a nucleophile to attack the ethyl iodide.[4]
-
Procedure:
-
Dissolve ethyl imidazole-4-carboxylate (1 equivalent) in anhydrous acetone or acetonitrile (10 volumes).
-
Add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 3: Reduction of Ethyl 3-ethyl-3H-imidazole-4-carboxylate
-
Rationale: The ester functional group is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6][7]
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) and cool to 0 °C.
-
Slowly add a solution of ethyl 3-ethyl-3H-imidazole-4-carboxylate (1 equivalent) in anhydrous THF (5 volumes) to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure to obtain crude (3-Ethyl-3H-imidazol-4-yl)-methanol.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: The free base is converted to its hydrochloride salt to improve its stability and solubility. This is achieved by reacting the basic imidazole with hydrochloric acid.[8]
-
Procedure:
-
Dissolve the crude (3-Ethyl-3H-imidazol-4-yl)-methanol in a minimal amount of absolute ethanol.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in ethanol (prepared by bubbling dry HCl gas through ethanol or using a commercially available solution) dropwise until the pH of the solution is acidic (pH ~2-3, checked with pH paper).
-
Stir the mixture at 0 °C for 1 hour. The hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.
-
Analytical Characterization
Due to the lack of publicly available experimental data for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, the following section provides predicted analytical data based on the known chemical structure and data from analogous compounds. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):
-
9.1-8.9 (s, 1H): Imidazole C2-H (protonated).
-
7.8-7.6 (s, 1H): Imidazole C5-H.
-
5.5-5.3 (t, 1H, J = 5.5 Hz): Hydroxyl proton (-CH₂OH), exchangeable with D₂O.
-
4.6-4.4 (d, 2H, J = 5.5 Hz): Methylene protons of the methanol group (-CH₂OH).
-
4.2-4.0 (q, 2H, J = 7.3 Hz): Methylene protons of the N-ethyl group (-CH₂CH₃).
-
1.4-1.2 (t, 3H, J = 7.3 Hz): Methyl protons of the N-ethyl group (-CH₂CH₃).
-
-
¹³C NMR (125 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):
-
140-138: Imidazole C4.
-
137-135: Imidazole C2.
-
120-118: Imidazole C5.
-
55-53: Methylene carbon of the methanol group (-CH₂OH).
-
42-40: Methylene carbon of the N-ethyl group (-CH₂CH₃).
-
15-13: Methyl carbon of the N-ethyl group (-CH₂CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Predicted Key Absorption Bands (cm⁻¹):
-
3400-3200 (broad): O-H stretching of the alcohol and N-H stretching of the protonated imidazole.
-
3150-3000: C-H stretching of the imidazole ring.
-
2980-2850: C-H stretching of the ethyl and methylene groups.
-
1620-1580: C=N and C=C stretching of the imidazole ring.
-
1100-1000: C-O stretching of the primary alcohol.
-
Mass Spectrometry (MS)
-
Expected Fragmentation Pattern (Electrospray Ionization - Positive Mode, ESI+):
-
The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 127.08.
-
Common fragmentation patterns would involve the loss of water (-18) from the molecular ion, and cleavage of the ethyl group.
-
Elemental Analysis
-
Calculated for C₆H₁₁ClN₂O:
-
C, 44.32%
-
H, 6.82%
-
Cl, 21.79%
-
N, 17.22%
-
O, 9.83%
-
-
Self-Validation: The experimentally obtained percentages should be within ±0.4% of the calculated values to confirm the elemental composition and purity of the compound.
Applications and Future Directions
(3-Ethyl-3H-imidazol-4-yl)-methanol is a versatile building block with potential applications in several areas of chemical and pharmaceutical research.[1]
-
Pharmaceutical Development: As a precursor for synthesizing more complex molecules, it can be used in the development of novel antifungal and antibacterial agents.[9]
-
Catalysis: The imidazole moiety can act as a ligand for various metal catalysts, potentially enhancing their activity and selectivity in organic transformations.
-
Materials Science: It can be incorporated into polymers and coatings to improve their properties.
-
Agrochemicals: It serves as a starting material for the synthesis of new pesticides and herbicides.[9]
Future research could focus on exploring the biological activities of derivatives of this compound, as well as its utility in developing new catalytic systems and advanced materials.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, a detailed synthetic protocol, and a predictive characterization of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. By following the outlined procedures and using the provided analytical data as a reference, researchers can confidently synthesize and validate this valuable chemical intermediate for their specific applications in drug discovery, catalysis, and materials science. The emphasis on the rationale behind each step and the inclusion of self-validating analytical checks are intended to uphold the highest standards of scientific integrity.
References
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-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]
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- Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Prepar
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Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. PubMed. [Link]
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- (3-Ethyl-3H-imidazol-4-yl)methanol | CAS 215872-62-1 | SCBT.
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- Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal.
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- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
- Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
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